3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide is a pyridine derivative characterized by a chloro group at the 3-position, a methoxy group at the 6-position, and a carboxamide group at the 2-position of the pyridine ring. This compound is notably utilized in various scientific research applications due to its unique chemical properties and potential biological activities. Its chemical structure can be represented by the molecular formula and has a CAS number of 1257535-58-2.
The synthesis of 3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide typically involves the chlorination of 6-methoxy-N-methylpyridine-2-carboxamide. The procedure is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction generally takes place in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition of the product.
In industrial settings, continuous flow processes may be employed to optimize production efficiency, utilizing automated reactors for precise control over reaction parameters such as temperature, pressure, and reagent concentration.
The molecular structure of 3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide features:
The specific arrangement of these functional groups contributes to the compound's reactivity and biological activity.
3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide is capable of undergoing various chemical reactions due to its functional groups:
These reactions are significant for further functionalization and development of derivatives that may possess enhanced biological activities.
The mechanism of action for 3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both chloro and methoxy groups enhances binding affinity to target molecules, while the carboxamide group facilitates hydrogen bonding with amino acid residues in proteins, thereby modulating their activity.
The compound's binding interactions are critical for its potential use in drug discovery, particularly in designing inhibitors for specific biological pathways.
Relevant analyses such as spectroscopic techniques (e.g., NMR, IR) confirm the identity and purity of synthesized compounds.
3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide has several scientific applications:
This compound's unique structure and reactivity make it a valuable asset in various fields of research and development.
3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide (Chemical Formula: C₈H₉ClN₂O₂; Molecular Weight: 200.62 g/mol; PubChem CID: 51341993) is a pyridine derivative characterized by a chlorine substituent at the 3-position, a methoxy group at the 6-position, and an N-methyl carboxamide moiety at the 2-position [1] [4]. This compound exemplifies the strategic optimization of heterocyclic scaffolds to enhance target specificity in kinase-focused drug discovery. Its structural architecture positions it as a versatile pharmacophore for interacting with ATP-binding sites of oncologically relevant kinases, leveraging the pyridine core’s capacity for hydrogen bonding and hydrophobic interactions [5] [9]. The melting point (172–174°C) and stability under physiological conditions further underscore its suitability as a drug discovery building block [4].
Property | Value |
---|---|
IUPAC Name | 3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide |
Molecular Formula | C₈H₉ClN₂O₂ |
Molecular Weight | 200.62 g/mol |
CAS Registry Number | 1257535-58-2 |
Melting Point | 172–174°C |
PubChem CID | 51341993 |
Systematic naming identifies this compound as 3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide, with "2-picolinamide" serving as a common pharmacophoric descriptor in patent literature [5] [10]. Its structural framework aligns with privileged motifs in kinase inhibitor design:
Compound | Core Modification | Primary Kinase Target (IC₅₀) | Bioactivity Insight |
---|---|---|---|
3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide | Base scaffold | P2X7R (0.457 μM), VEGFR-2 | Foundational pharmacophore |
Sorafenib | 4-Pyridyl urea + chloro-trifluoromethyl phenyl | VEGFR-2 (9 nM) | Validates pyridine-urea bioactivity |
Compound 8a [9] | Indazole head + pyridine-urea linker | VEGFR-2 (Sub-nM) | GI₅₀: 0.06 μM (MCF7 cells) |
1e [2] | Pyrazine-carboxamide + OCF₃ phenyl | P2X7R (0.457 μM) | 35% apoptotic cell death (PI+ cells) |
Pyridine carboxamides emerged from early explorations into nitrogen-containing heterocycles, initially studied for broad cytotoxic effects. The discovery of kinase hinge-binding motifs (1990s–2000s) catalyzed their rational optimization:
This compound’s derivatives target two oncologically validated pathways:
Derivative | Cancer Model | Target (IC₅₀/GI₅₀) | Key Outcome |
---|---|---|---|
1e [2] | MCF-7 (Breast) | P2X7R (0.457 μM) | 35% apoptosis; ↓ PI3K/AKT signaling |
8a [9] | MCF-7 (Breast) | VEGFR-2 (GI₅₀: 0.06 μM) | 98% tumor growth inhibition |
8h [9] | HCT-116 (Colon) | VEGFR-2 (GI₅₀: 0.33 μM) | 85% reduction in angiogenesis |
Patent CN102731385A [5] | Xenograft (Various) | VEGFR-2 (70% inh. @10μM) | ↓ Tumor volume by 62% (vs. controls) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7